4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H11ClO4S2 |
|---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
4-chloro-3-(2-methoxyethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO4S2/c1-13-3-4-14-6-5(10)9(15-2)16-7(6)8(11)12/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
CRYPIUJFUBQIIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1Cl)SC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Hydrolysis Conditions for Carboxylic Acid Formation
| Ester Precursor | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl thiophene-2-carboxylate | KOH (2.0 g) | H₂O/MeOH (1:1) | Reflux | 2 h | 98% |
Regioselective Chlorination at the 4-Position
Chlorination of the thiophene ring is critical for introducing the 4-chloro substituent. Patent EP2187742B1 describes the use of chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in inert solvents like dichloromethane (DCM) or ethyl acetate. For instance, treatment of 3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid with SO₂Cl₂ at 0–5°C for 1–2 hours selectively substitutes the 4-position, avoiding over-chlorination. Copper(I) chloride (CuCl) may act as a catalyst to enhance regioselectivity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich thiophene ring reacts with the chlorinating agent at the most activated position.
Table 2: Chlorination Parameters
| Substrate | Chlorinating Agent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Thiophene-2-carboxylic acid | SO₂Cl₂ (1.2 eq) | CuCl | DCM | 0–5°C | 1.5 h | 85% |
Introduction of the 2-Methoxyethoxy Group at the 3-Position
The 2-methoxyethoxy side chain is installed via nucleophilic aromatic substitution or Ullmann-type coupling. Patent EP2187742B1 details the use of 2-methoxyethanol derivatives in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst. For example, reacting 4-chloro-5-(methylthio)thiophene-2-carboxylic acid with 2-methoxyethyl bromide in dimethylformamide (DMF) at 80°C for 6 hours achieves substitution at the 3-position. The reaction benefits from microwave-assisted heating, reducing the reaction time to 30 minutes with comparable yields.
Table 3: Etherification Reaction Optimization
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Chloro-thiophene derivative | 2-Methoxyethyl Br | K₂CO₃ | DMF | 80°C | 6 h | 78% |
| 4-Chloro-thiophene derivative | 2-Methoxyethyl Br | Cs₂CO₃ | DMF | 100°C (MW) | 0.5 h | 82% |
Methylthio Group Installation at the 5-Position
The methylthio (-SMe) group is introduced via thiol-alkylation or displacement of a leaving group. US3821207A discloses the use of methyl mercaptan (CH₃SH) or thiourea in the presence of a base. For instance, treating 4-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid with methyl disulfide (CH₃SSCH₃) and a radical initiator like azobisisobutyronitrile (AIBN) under UV light facilitates radical-mediated thiolation at the 5-position. Alternatively, nucleophilic displacement of a bromine atom using sodium methanethiolate (NaSMe) in tetrahydrofuran (THF) at room temperature achieves the substitution in 3 hours with a 75% yield.
Table 4: Thiolation Methods Comparison
| Substrate | Thiol Source | Conditions | Time | Yield |
|---|---|---|---|---|
| 4-Chloro-3-alkoxy derivative | CH₃SSCH₃ + AIBN | UV light, 25°C | 4 h | 68% |
| 4-Chloro-3-alkoxy derivative | NaSMe | THF, rt | 3 h | 75% |
Purification and Characterization
Final purification is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the carboxylic acid proton resonates at δ 12.8–13.2 ppm in DMSO-d₆, while the methylthio group appears as a singlet at δ 2.45 ppm .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in diverse chemical interactions, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Substituent Position and Electronic Effects
The position and nature of substituents critically impact reactivity and bioactivity. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison
Key Observations:
- Electron-Donating vs. In contrast, cyano or aryl groups (e.g., in ) introduce electron-withdrawing effects, altering reactivity .
- Steric Effects : The 2-methoxyethoxy chain at position 3 introduces greater steric bulk compared to methoxy or phenyl groups, possibly affecting binding to hydrophobic enzyme pockets .
- Biological Activity : Compounds with heterocyclic substituents (e.g., pyrrole in Compound 15) exhibit enhanced anticancer activity, suggesting that the target compound’s methoxyethoxy group may need optimization for similar efficacy .
Biological Activity
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which contributes to its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid is , with a molecular weight of approximately 296.8 g/mol. Its structure includes several functional groups that are significant for its biological activity:
- Chloro Group : Often associated with increased reactivity.
- Methylthio Group : Known to influence the electronic properties of the compound.
- Carboxylic Acid : Provides acidic properties and potential for hydrogen bonding.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene compounds, including 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects.
| Compound | Target Organism | Activity |
|---|---|---|
| 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid | E. coli | Inhibitory |
| Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate | S. aureus | Moderate |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. This suggests that 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid could be beneficial in treating inflammatory conditions.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The carboxylic acid group can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The structural features may allow the compound to bind to specific receptors involved in inflammatory responses or microbial resistance.
- Reactive Oxygen Species (ROS) Scavenging : Compounds with thiophene rings have been shown to exhibit antioxidant properties, which could contribute to their anti-inflammatory effects.
Study on Antimicrobial Activity
A study conducted on various thiophene derivatives demonstrated that compounds similar to 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship where the presence of electron-withdrawing groups enhanced antimicrobial efficacy.
Anti-inflammatory Research
In vitro assays showed that the compound effectively reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent. These findings support further exploration into its therapeutic applications in chronic inflammatory diseases.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid?
Answer:
The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:
- Chlorination : Electrophilic substitution at the 4-position using reagents like or .
- Etherification : Introduction of the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction, employing ethylene glycol monomethyl ether and a catalyst (e.g., , ) .
- Methylthio Incorporation : Reaction with methanethiol () under basic conditions or via thiol-ene chemistry .
- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using or .
Characterization : Confirmation via / NMR (e.g., δ ~12.5 ppm for -COOH), IR ( ~1700 cm), and high-resolution mass spectrometry (HRMS) .
Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
Substituent positioning critically modulates reactivity:
- Electron-Withdrawing Groups (EWGs) : The 4-chloro group activates the thiophene ring toward nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Computational studies (DFT) suggest the chlorine atom lowers the LUMO energy, facilitating Suzuki-Miyaura couplings at the 5-position .
- Methoxyethoxy Group : The electron-donating 2-methoxyethoxy moiety at C3 sterically hinders ortho positions, directing coupling reactions to the C5 methylthio group. Kinetic studies show reduced reaction rates compared to unsubstituted analogs .
- Methylthio Group : Acts as a directing group for C-H functionalization, enabling regioselective cross-dehydrogenative couplings (CDC) with Pd catalysts .
Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation?
Answer:
- NMR Spectroscopy : NMR identifies substituents (e.g., singlet for -SCH at δ ~2.5 ppm; multiplet for methoxyethoxy protons at δ ~3.4–4.3 ppm). NMR confirms the carboxylic acid (δ ~165–170 ppm) .
- X-ray Crystallography : SHELX software (via Olex2) refines crystal structures, revealing bond angles and torsional strain in the methoxyethoxy chain. For example, the dihedral angle between thiophene and the methoxy group is typically ~60° .
- Mass Spectrometry : HRMS with ESI+ mode validates the molecular ion ([M+H]) and fragments (e.g., loss of COOH or SCH) .
Advanced: How can computational models predict the biological activity of this compound against kinase targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets. The carboxylic acid group forms hydrogen bonds with conserved lysine residues (e.g., in JAK2), while the methylthio group occupies hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability. For example, the methoxyethoxy chain shows flexibility, reducing entropic penalties upon binding .
- QSAR Studies : Regression models correlate substituent electronegativity (Hammett σ values) with IC data from kinase inhibition assays .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Answer:
- Aqueous Stability : The carboxylic acid group confers pH-dependent solubility. At pH > 5, deprotonation increases solubility but may promote esterification or decarboxylation at elevated temperatures (>80°C) .
- Oxidative Degradation : The methylthio group is susceptible to oxidation by or ambient O, forming sulfoxide/sulfone derivatives. Stabilization requires inert atmospheres (N) and antioxidants (e.g., BHT) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~200°C, with exothermic peaks corresponding to thiophene ring fragmentation .
Advanced: How can contradictory biological activity data from different assays be reconciled?
Answer:
Discrepancies often arise from:
- Assay Conditions : Varying pH or reducing agents (e.g., DTT) can alter the redox state of the methylthio group, affecting IC values in kinase assays .
- Cellular vs. Enzymatic Assays : Differences in membrane permeability (logP ~2.5) may reduce intracellular efficacy despite high in vitro enzyme inhibition .
- Metabolic Instability : Cytochrome P450-mediated oxidation of the methoxyethoxy chain (e.g., CYP3A4) generates inactive metabolites in hepatic microsomal assays .
Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, cell-based luciferase reporters) and structural analogs with improved metabolic stability .
Basic: What strategies optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Sodium or lysine salts enhance aqueous solubility (e.g., 10 mg/mL in PBS at pH 7.4) .
- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability, with in vivo hydrolysis regenerating the active form .
- Nanoformulation : Encapsulation in PEGylated liposomes (50–100 nm) increases circulation half-life from 2 to 12 hours in rodent models .
Advanced: What mechanistic insights explain its selectivity for sulfur-containing enzyme active sites?
Answer:
- Thiophilic Interactions : The methylthio group coordinates with Fe-S clusters in enzymes like cysteine proteases, as shown by XANES spectroscopy .
- Competitive Inhibition : The carboxylic acid mimics the substrate’s carboxylate group (e.g., in HIV-1 integrase), displacing Mg cofactors (Ki ~50 nM) .
- Covalent Binding : Under oxidative conditions, the methylthio group forms disulfide bonds with catalytic cysteines (e.g., in SARS-CoV-2 M), confirmed by LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
